3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
3-{6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}-1-[4-(PROPAN-2-YL)PHENYL]PYRROLIDINE-2,5-DIONE is a complex organic compound featuring a pyridoindole core structure. This compound is part of the indole derivative family, known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes .
Preparation Methods
The synthesis of 3-{6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}-1-[4-(PROPAN-2-YL)PHENYL]PYRROLIDINE-2,5-DIONE typically involves multiple steps, starting with the construction of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The industrial production of such compounds often employs optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis and N,N-dimethylmethylene ammonium chloride for side-chain modifications . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}-1-[4-(PROPAN-2-YL)PHENYL]PYRROLIDINE-2,5-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core structure allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can result in the inhibition or activation of specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other indole derivatives like:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen.
Compared to these compounds, 3-{6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}-1-[4-(PROPAN-2-YL)PHENYL]PYRROLIDINE-2,5-DIONE is unique due to its specific structural features and potential therapeutic applications .
Properties
Molecular Formula |
C25H27N3O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-(6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-1-(4-propan-2-ylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H27N3O3/c1-15(2)16-4-6-17(7-5-16)28-24(29)13-23(25(28)30)27-11-10-19-20-12-18(31-3)8-9-21(20)26-22(19)14-27/h4-9,12,15,23,26H,10-11,13-14H2,1-3H3 |
InChI Key |
VVOFFXLANMVWCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
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